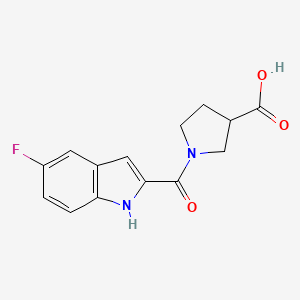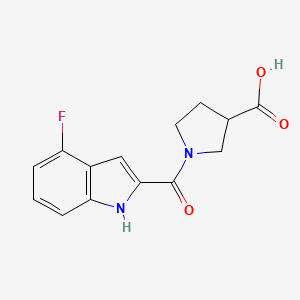![molecular formula C18H18N2O3 B6664676 2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664676.png)
2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position, an acetyl group at the 2-position, and a carboxylic acid group at the 4-position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-methylpyridine, which is then subjected to acetylation to introduce the acetyl group at the 2-position. This intermediate is then reacted with isoquinoline derivatives under specific conditions to form the final compound. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of reagents and catalysts is crucial to ensure the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid methyl ester
- 2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxamide
- 2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylate
Uniqueness
Compared to similar compounds, this compound is unique due to its specific substitution pattern and functional groups
Properties
IUPAC Name |
2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-6-7-13(9-19-12)8-17(21)20-10-14-4-2-3-5-15(14)16(11-20)18(22)23/h2-7,9,16H,8,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQDAWKKPJALRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(=O)N2CC(C3=CC=CC=C3C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2,6-Dimethyl-4-[3-(3-methylbutoxy)pyrrolidine-1-carbonyl]phenoxy]acetic acid](/img/structure/B6664597.png)
![2-[3-(2-Methyl-5-phenylmorpholin-4-yl)-3-oxopropyl]benzoic acid](/img/structure/B6664603.png)
![3-[2-(2-Oxa-7-azaspiro[4.4]nonan-7-yl)-2-oxoethyl]benzoic acid](/img/structure/B6664610.png)
![2-[2,6-Dimethyl-4-(2-oxa-7-azaspiro[4.4]nonane-7-carbonyl)phenoxy]acetic acid](/img/structure/B6664624.png)
![2-[3-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid](/img/structure/B6664630.png)
![2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664635.png)
![3-[2-[(1-Cyclopropylcyclopropyl)methylamino]-2-oxoethyl]benzoic acid](/img/structure/B6664637.png)

![1-[4-(Furan-2-ylmethylsulfamoyl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B6664654.png)
![2-[2-(3,4-dimethoxyphenyl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664661.png)

![2-[3-(1,2,4-triazol-1-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664681.png)
![2-[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664688.png)
![2-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664689.png)
